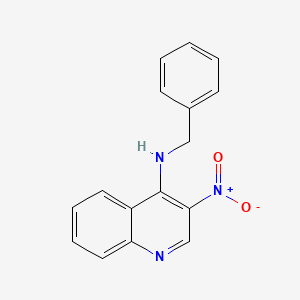

N-benzyl-3-nitroquinolin-4-amine

説明

“N-benzyl-3-nitroquinolin-4-amine” is a chemical compound with the CAS number 99009-93-5 . It is used in pharmaceutical testing and has a molecular formula of C15H11N3O2 .

Synthesis Analysis

The synthesis of “N-benzyl-3-nitroquinolin-4-amine” or similar compounds often involves complex chemical reactions. For instance, one study describes the synthesis of a related compound, N-benzyl-3-nitroaniline (NB3N), through a slow evaporation solution growth synthesis method . Another study mentions the use of a transition-metal-free route for the synthesis of quinazolin-4(3H)-ones via 2-aminobenzamides and thiols .

Molecular Structure Analysis

The molecular structure of “N-benzyl-3-nitroquinolin-4-amine” can be determined using techniques such as single-crystal XRD analysis . This analysis can provide information about the crystallographic properties of the compound, including basic cell parameters, structures, and space groups .

Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-3-nitroquinolin-4-amine” can be complex and varied. One study discusses the use of ReactionCode, a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code . This format can be used in a context of reaction similarity searching and classification .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-nitroquinolin-4-amine” can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications are discussed in one study . Another study discusses the importance of physical analysis methods in the food industry .

科学的研究の応用

Medicinal Chemistry

“N-benzyl-3-nitroquinolin-4-amine” belongs to the quinoline family, which is essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Quinoline motifs are present in various therapeutic agents .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antioxidant Activity

Quinoline-based compounds have demonstrated antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Anti-inflammatory Activity

Quinoline derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases .

Antimalarial Activity

Quinoline and its derivatives have shown antimalarial activity . This makes them potentially useful in the development of new antimalarial drugs .

Anti-SARS-CoV-2 Activity

Quinoline-based compounds have shown anti-SARS-CoV-2 activity . This makes them potentially useful in the treatment of COVID-19 .

Antituberculosis Activity

Quinoline derivatives have shown antituberculosis activity . This makes them potentially useful in the treatment of tuberculosis .

Nonlinear Optical (NLO) Materials

Quinoline-based compounds have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies . This makes them potentially useful in the synthesis of new types of nonlinear NLO materials with superior properties .

特性

IUPAC Name |

N-benzyl-3-nitroquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-19(21)15-11-17-14-9-5-4-8-13(14)16(15)18-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOLNLMGAXKIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-nitroquinolin-4-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2714964.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2714965.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)

![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)

![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2714983.png)